molecular formula C13H11ClO2S B11950308 4-Chloro-2-(2-thienylethyl)benzoic acid CAS No. 4506-49-4

4-Chloro-2-(2-thienylethyl)benzoic acid

Cat. No.: B11950308
CAS No.: 4506-49-4
M. Wt: 266.74 g/mol
InChI Key: WMASLVZLGDWVPH-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-thienylethyl)benzoic acid is an organic compound with the molecular formula C13H11ClO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a thienylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-thienylethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-thienylethyl bromide.

    Reaction: The 4-chlorobenzoic acid is reacted with 2-thienylethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-thienylethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thienylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thienylethyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or modified thienylethyl derivatives.

    Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-2-(2-thienylethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-thienylethyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atom and thienylethyl group can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Lacks the thienylethyl group, making it less versatile in certain applications.

    2-(2-Thienylethyl)benzoic acid: Lacks the chlorine atom, which can affect its reactivity and binding properties.

    4-Chloro-2-methylbenzoic acid: Has a methyl group instead of the thienylethyl group, leading to different chemical and biological properties.

Uniqueness

4-Chloro-2-(2-thienylethyl)benzoic acid is unique due to the presence of both the chlorine atom and the thienylethyl group, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

4506-49-4

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

4-chloro-2-(2-thiophen-2-ylethyl)benzoic acid

InChI

InChI=1S/C13H11ClO2S/c14-10-4-6-12(13(15)16)9(8-10)3-5-11-2-1-7-17-11/h1-2,4,6-8H,3,5H2,(H,15,16)

InChI Key

WMASLVZLGDWVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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